molecular formula C16H11BrO3 B1619986 3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one CAS No. 36716-01-5

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

货号: B1619986
CAS 编号: 36716-01-5
分子量: 331.16 g/mol
InChI 键: VSCQVUUNFUZOBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Classification within the Chalcone Family

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one belongs to the class of heterocyclic chalcones, specifically categorized as a benzodioxol-substituted chalcone derivative. Chalcones are privileged structures in medicinal chemistry characterized by the presence of an α,β-unsaturated ketone functionality that serves as the core scaffold connecting two aromatic ring systems. The chalcone family has extensive structural diversity and can be classified into several categories, including simple classical chalcones, hybrid chalcones, bichalcones, dihydrochalcones, chalcone mimics, and fused chalcones.

Within this classification system, the target compound falls under the category of classical chalcones with heterocyclic substitution. The fundamental chalcone structure consists of a 1,3-diaryl-2-propen-1-one core scaffold, where the compound under investigation features a 1,3-benzodioxol ring system as the electron-donating aromatic moiety and a 4-bromophenyl group as the electron-withdrawing aromatic component. This structural arrangement places the compound within the broader family of heterocyclic chalcones that have gained significant attention due to their enhanced biological activities compared to simple phenyl-substituted analogs.

The incorporation of the benzodioxol heterocyclic ring system distinguishes this compound from traditional chalcones and places it in the specialized subcategory of oxygen-containing heterocyclic chalcones. The 1,3-benzodioxol moiety, also known as methylenedioxyphenyl group, represents a privileged structure in medicinal chemistry that frequently appears in bioactive natural products and synthetic compounds. The systematic classification of this compound can be represented in the following hierarchical structure:

Table 1: Hierarchical Classification of this compound

Classification Level Category Specific Designation
Primary Class Chalcones α,β-Unsaturated ketones
Secondary Class Classical Chalcones 1,3-Diaryl-2-propen-1-one derivatives
Tertiary Class Heterocyclic Chalcones Oxygen-containing heterocyclic substitution
Quaternary Class Benzodioxol Chalcones 1,3-Benzodioxol-substituted derivatives
Specific Subtype Brominated Benzodioxol Chalcones 4-Bromophenyl-benzodioxol conjugates

The presence of both electron-donating benzodioxol and electron-withdrawing bromophenyl substituents creates a push-pull electronic system that significantly influences the compound's chemical reactivity and physical properties. This electronic arrangement is characteristic of many biologically active chalcones and contributes to the compound's potential utility in various chemical transformations and biological applications.

属性

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQVUUNFUZOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292531
Record name 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36716-01-5
Record name 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, also known by its CAS number 36716-01-5, is a compound with significant biological activity. It belongs to the class of chalcones, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H11BrO3
  • Molecular Weight : 331.16 g/mol
  • Density : 1.524 g/cm³
  • Boiling Point : 462.4°C at 760 mmHg
  • Refractive Index : 1.668
  • Flash Point : 233.5°C

The compound features a benzodioxole moiety and a bromophenyl group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that chalcones, including this compound, exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Its mechanism involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins have been reported.
  • Inhibition of Metastasis : Studies indicate that it may inhibit the migration and invasion of cancer cells.

A notable study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways.
Target EnzymeInhibition TypeIC50 Value
COX-2Competitive12 µM
MyeloperoxidaseNon-competitive15 µM

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by Dimmock et al. (1999) demonstrated the antimicrobial potential against various bacterial strains.
  • Anticancer Research : A recent investigation published in a peer-reviewed journal highlighted its efficacy against breast cancer cells, showing a dose-dependent decrease in cell viability.
  • Anti-inflammatory Mechanism : Research by Harrison et al. (2006) elucidated the anti-inflammatory effects through inhibition of NF-kB signaling pathways.

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituent (R) Melting Point (°C) Dihedral Angle (°) Key Structural Features
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one (Target Compound) 4-Bromophenyl Not reported 10.8 Layered packing via C–H···O interactions; enone-benzodioxole coplanarity
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-Bromophenyl 120–122 12.5 Fishbone-like molecular arrangement; weaker π-π stacking
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one 3-Bromo-2-thienyl Not reported 12.5 (thiophene) Non-centrosymmetric crystal; C–H···O interactions form undulating sheets
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl Not reported Not reported Used in fused heterocycle synthesis; weaker halogen interactions compared to Br
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-bromophenyl)prop-2-en-1-one 4-(Dimethylamino)phenyl 141–145 Not reported Electron-donating NMe₂ group enhances solubility and charge transfer

Electronic and Steric Effects

  • Halogen Substituents : The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, influencing crystal packing via weak C–H···O bonds . In contrast, the 3-bromophenyl analog () exhibits a larger dihedral angle (12.5° vs. 10.8°), reducing conjugation and altering π-π interactions.
  • Heterocyclic Modifications: Replacing phenyl with 3-bromo-2-thienyl () introduces sulfur, which increases polarizability and creates non-centrosymmetric crystals—critical for nonlinear optical (NLO) applications. The thiophene ring forms a 12.5° dihedral angle with the enone, distinct from phenyl analogs.
  • Electron-Donating Groups: The 4-(dimethylamino)phenyl derivative () shows enhanced solubility due to the NMe₂ group, facilitating charge-transfer transitions useful in photophysical studies.

Crystallographic and Hydrogen-Bonding Trends

  • Target Compound: Enone-benzodioxole coplanarity promotes conjugation, while the 4-bromophenyl group’s orientation minimizes steric clashes. Weak C–H···O interactions (C⋯O: ~3.2 Å) consolidate layered packing .
  • Thiophene Analog: C–H···O interactions form R₄⁴(31) ring motifs, creating undulating sheets along the (100) plane. The non-centrosymmetric structure is advantageous for second-harmonic generation (SHG) .
  • 3-Bromophenyl Analog : Fishbone-like packing arises from offset π-π interactions (Cg⋯Cg: ~3.8 Å) and weaker hydrogen bonding .

常见问题

Q. What are the standard synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical method involves reacting 1-(1,3-benzodioxol-5-yl)ethanone with 4-bromobenzaldehyde in ethanol or methanol under alkaline conditions (e.g., 50% KOH or 10% NaOH) at room temperature. The reaction is stirred for 1–4 hours, followed by filtration, washing with cold methanol, and recrystallization from ethanol or toluene to obtain pure crystals . Yield optimization (e.g., ~82%) requires precise stoichiometry and controlled evaporation for single-crystal growth.

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the primary method. Single crystals are grown via slow evaporation (e.g., from acetonitrile or toluene) and analyzed using diffractometers (e.g., Bruker SMART APEXII CCD). Key structural parameters include:

  • Dihedral angles : Between the benzodioxole and bromophenyl rings (e.g., ~10.8°), indicating near-planarity of the enone bridge .
  • Bond angles : Deviations in C–Br bond angles (e.g., 127.0° vs. 118.3°) due to steric effects .
    Hydrogen atoms are geometrically placed and refined using riding models (C–H = 0.93–0.97 Å, Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) .

Q. What spectroscopic methods are used to validate the compound’s purity and structure?

  • Elemental analysis : Confirms C, H, and Br content (e.g., calculated C: 58.03%, found: 58.12%) .
  • UV-Vis and IR spectroscopy : Identifies conjugation via enone (λmax\lambda_{\text{max}} ~350 nm) and carbonyl stretching (~1650 cm1^{-1}) .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} spectra verify aromatic protons and substituent positions .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models often underestimate steric effects. For example, X-ray data reveal Br1 deviates 0.047 Å from the thienyl plane due to C–H···Br repulsion, which DFT calculations may not fully capture . Refinement with SHELXL97 (using R1<0.026R_1 < 0.026) incorporates anisotropic displacement parameters for Br and S atoms, improving accuracy . Discrepancies between predicted and observed dihedral angles (e.g., 12.5° vs. 10.8°) highlight the need for experimental validation .

Q. What strategies address challenges in refining hydrogen bonding networks and crystal packing?

Weak intermolecular interactions (e.g., C–H···O) form layered (100) sheets with R44(31)R_4^4(31) motifs. These are resolved by:

  • High-resolution data : Collected at 273 K to reduce thermal motion artifacts .
  • Graph-set analysis : Classifies H-bonding patterns (e.g., C(11)C(11), C(12)C(12) chains) to interpret packing efficiency .
  • Non-centrosymmetric refinement : Critical for studying nonlinear optical (NLO) properties, as seen in related chalcones .

Q. How does substituent variation (e.g., bromo vs. thienyl) impact structural and electronic properties?

Comparative studies show:

  • Bromophenyl derivatives : Exhibit greater planarity (dihedral angle ~10.8°) vs. thienyl analogs (~12.5°), enhancing π-conjugation for NLO applications .
  • Electron-withdrawing groups : The bromo substituent increases dipole moments, affecting SHG efficiency. This is quantified via Hirshfeld surface analysis (e.g., Br···H contacts: 3.5% vs. Cl···H: 2.8%) .
  • Packing differences : Bromophenyl derivatives form fishbone-like layers, while thienyl analogs adopt undulating sheets due to S···π interactions .

Q. What methodological pitfalls arise in comparing experimental and theoretical data for this compound?

  • Hydrogen placement : Riding models may oversimplify H positions, leading to underestimated UisoU_{\text{iso}} values. Multipole refinement is recommended for high-precision studies .
  • DFT limitations : Gas-phase calculations neglect crystal field effects, causing deviations in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) .
  • Twinned data : Requires careful scaling (e.g., using SADABS) to avoid misinterpretation of merged intensities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。